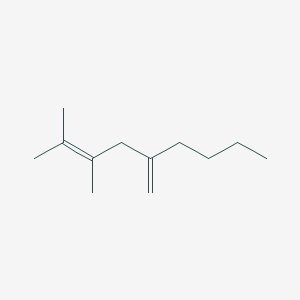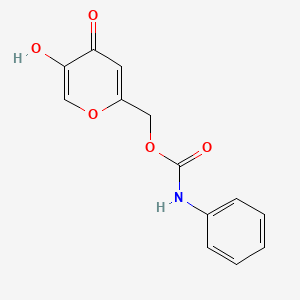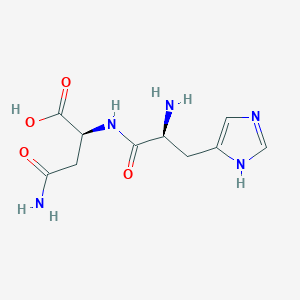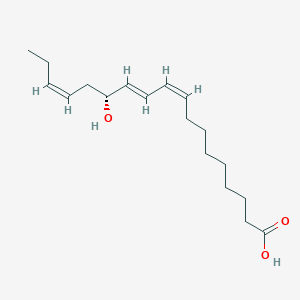![molecular formula C10H10O3S B14283690 Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate CAS No. 139224-25-2](/img/structure/B14283690.png)
Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate: is an organic compound with the molecular formula C10H10O3S . It is characterized by the presence of a methyl ester group, a hydroxyphenyl group, and a sulfanyl group attached to a prop-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification: The compound can be synthesized through the esterification of with in the presence of an acid catalyst such as . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Thioether Formation: Another method involves the formation of the thioether linkage by reacting with in the presence of a base such as . This reaction is usually conducted in an organic solvent like at elevated temperatures.
Industrial Production Methods: Industrial production of Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be explored to facilitate the reaction and reduce the need for corrosive liquid acids.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the group, leading to the formation of or . Common oxidizing agents include and .
Reduction: Reduction of the can be achieved using with a catalyst, resulting in the formation of .
Substitution: The group can participate in electrophilic aromatic substitution reactions, such as or , using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl 3-[(4-hydroxyphenyl)sulfanyl]propanoate.
Substitution: Nitrated or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Biology:
Antioxidant Activity: Due to the presence of the group, the compound exhibits antioxidant properties, making it a potential candidate for protecting cells from oxidative stress.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: The compound’s structural features make it a potential scaffold for designing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry:
Coatings and Adhesives: It can be used as an additive in coatings and adhesives to improve their performance and durability.
Mécanisme D'action
The mechanism by which Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate exerts its effects involves interactions with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing their structure and function. The sulfanyl group can undergo redox reactions, modulating the redox state of cellular components and affecting signaling pathways.
Comparaison Avec Des Composés Similaires
Methyl 3-[(4-methoxyphenyl)sulfanyl]prop-2-enoate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl 3-[(4-hydroxyphenyl)thio]propanoate: Similar structure but with a saturated propanoate backbone.
Methyl 3-[(4-hydroxyphenyl)sulfanyl]but-2-enoate: Similar structure but with an extended carbon chain.
Uniqueness:
- The presence of both hydroxyphenyl and sulfanyl groups in Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate provides a unique combination of redox activity and hydrogen bonding capability, making it a versatile compound for various applications.
- The prop-2-enoate backbone allows for additional functionalization and derivatization, enhancing its utility in synthetic chemistry and material science.
Propriétés
Numéro CAS |
139224-25-2 |
|---|---|
Formule moléculaire |
C10H10O3S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
methyl 3-(4-hydroxyphenyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-7,11H,1H3 |
Clé InChI |
ITIVJDZSBXAYQU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CSC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)



![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)





